Azido-PEG4-propargyl
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Overview
Description
Azido-PEG4-propargyl is a chemical compound with the molecular formula C11H19N3O4. It is characterized by the presence of an azido group (-N3) and a terminal alkyne group (-C≡C-), connected through a polyethylene glycol (PEG) spacer. This compound is known for its unique reactivity and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 1-Azido-3,6,9,12-tetraoxapentadec-14-yne are biomolecules such as antibodies, proteins, and peptides that contain carboxylic acid . These biomolecules play crucial roles in various biological processes, including immune response, signal transduction, and enzymatic reactions.
Mode of Action
1-Azido-3,6,9,12-tetraoxapentadec-14-yne is an acetylene-containing reagent with a polyethylene glycol (PEG) spacer and azide functionality . The compound interacts with its targets through a process known as “click chemistry”, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction results in the covalent attachment of the compound to the target biomolecule, thereby modifying its properties .
Pharmacokinetics
Its peg spacer is known to enhance water solubility , which could potentially improve its absorption and distribution within the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Azido-3,6,9,12-tetraoxapentadec-14-yne. For instance, the efficiency of the CuAAC reaction can be affected by factors such as temperature, pH, and the presence of copper ions . Additionally, the stability of the compound may be influenced by storage conditions, such as temperature and exposure to light.
Biochemical Analysis
Biochemical Properties
The hydrophilic PEG spacer in 1-Azido-3,6,9,12-tetraoxapentadec-14-yne adds to the water solubility of this reagent, allowing for easy modification of carboxylic acid-containing biomolecules such as antibodies, proteins, and peptides with the terminal alkyne .
Cellular Effects
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known that the compound can be used to prepare fluorescent polymer particles via enzymatic miniemulsion polymerization and copper (I) catalyzed click reaction approach .
Preparation Methods
The synthesis of Azido-PEG4-propargyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as propargyl alcohol and azidoethanol.
PEG Spacer Formation: The PEG spacer is introduced through a series of etherification reactions, where ethylene oxide is reacted with the starting materials to form the desired PEG chain.
Azide Introduction: The azido group is introduced by reacting the terminal hydroxyl group of the PEG chain with sodium azide (NaN3) under suitable conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Azido-PEG4-propargyl undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole rings.
Reduction: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Azido-PEG4-propargyl has diverse applications in scientific research:
Comparison with Similar Compounds
Azido-PEG4-propargyl can be compared with other similar compounds:
1-Amino-3,6,9,12-tetraoxapentadec-14-yne: This compound has an amino group instead of an azido group, making it suitable for different types of chemical reactions, such as amide bond formation.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: This compound has a similar structure but with a different chain length and functional groups, affecting its reactivity and applications.
3,6,9,12-Tetraoxapentadec-14-en-1-ol: This compound has a terminal hydroxyl group instead of an azido group, making it useful in different synthetic applications.
Biological Activity
Azido-PEG4-propargyl is a specialized chemical compound that plays a significant role in bioconjugation and click chemistry applications. Characterized by its azide and propargyl functional groups linked through polyethylene glycol (PEG), this compound is primarily utilized in the synthesis of bioconjugates for various biomedical applications, including drug delivery systems and targeted therapies.
Chemical Structure and Properties
The structure of this compound consists of:
- Azide Group (-N₃) : This group is crucial for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a fundamental reaction in click chemistry.
- Propargyl Group (-C≡C-H) : This alkyne group allows for stable linkage formation with azide-bearing molecules.
- PEG Linker : The inclusion of PEG enhances the compound's solubility, biocompatibility, and flexibility, making it suitable for various biological applications.
Biological Activity
This compound exhibits notable biological activity primarily due to its utility in bioconjugation strategies. Here are some key aspects of its biological activity:
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Bioconjugation Applications :
- The compound can conjugate biomolecules such as proteins, nucleic acids, and small molecules, facilitating the study of biological interactions and processes.
- It is particularly useful in creating targeted therapeutics by linking drugs to specific targeting ligands through click chemistry.
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Drug Delivery Systems :
- This compound can be employed to construct advanced drug delivery vehicles, such as PEGylated nanoparticles and liposomes, enhancing the stability and circulation time of therapeutic agents in vivo.
- The ability to form stable triazole linkages through CuAAC allows for precise control over drug release mechanisms.
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PROTAC Technology :
- This compound serves as a linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to induce targeted protein degradation.
- PROTACs leverage the body's natural protein degradation pathways to eliminate unwanted proteins, offering potential treatments for various diseases, including cancer.
Table 1: Summary of Key Applications
Case Study: PROTAC Development
In a recent study, this compound was utilized to synthesize a PROTAC targeting PARK7/DJ-1, a protein implicated in Parkinson's disease. The research demonstrated that the integration of this compound allowed for efficient conjugation with E3 ligase ligands, leading to effective degradation of PARK7 in cellular models. This highlights the compound's potential in advancing therapeutic strategies against neurodegenerative diseases .
Properties
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-2-4-15-6-8-17-10-11-18-9-7-16-5-3-13-14-12/h1H,3-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQQZUZMUONMHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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